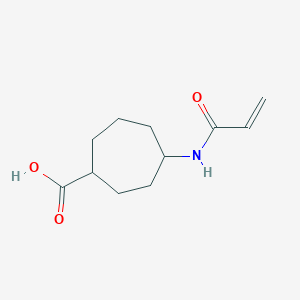
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PACHC and is a member of the cycloheptane family of amino acids.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid varies depending on the application. In medicinal chemistry, PACHC has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid are also dependent on the application. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties by inhibiting the activity of certain enzymes involved in disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid in lab experiments include its ability to serve as a building block for the synthesis of novel peptides and proteins, its potential applications in medicinal chemistry, and its use as a monomer for the synthesis of biodegradable polymers. The limitations of using PACHC in lab experiments include its complex synthesis method, its limited availability, and its potential toxicity.
Orientations Futures
There are several future directions for the study of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid. One potential direction is the development of novel peptides and proteins with specific structural and functional properties using PACHC as a building block. Another potential direction is the synthesis of biodegradable polymers with controlled degradation rates using PACHC as a monomer. Additionally, further research is needed to fully understand the mechanism of action of PACHC and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of the cycloheptane ring, which is achieved by a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting product is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid.
Applications De Recherche Scientifique
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. In biochemistry, PACHC has been used as a building block for the synthesis of novel peptides and proteins. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers.
Propriétés
IUPAC Name |
4-(prop-2-enoylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-9-5-3-4-8(6-7-9)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZXYSDYPOSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-enamido)cycloheptane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

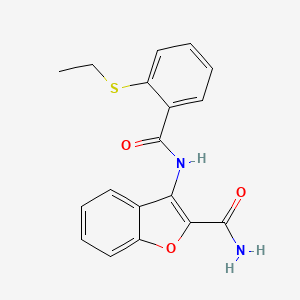
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
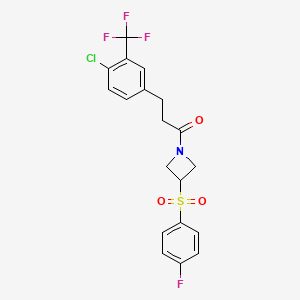
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)
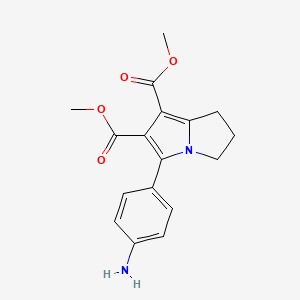
![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)
![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)
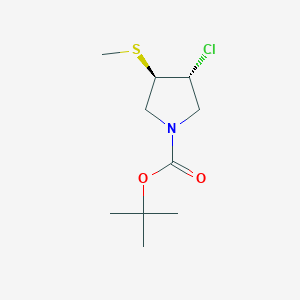
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)
![Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2829894.png)
